N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
CAS No.:
Cat. No.: VC15119065
Molecular Formula: C20H18N2O3
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O3 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | N-benzyl-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C20H18N2O3/c1-2-12-22-16-11-7-6-10-15(16)18(23)17(20(22)25)19(24)21-13-14-8-4-3-5-9-14/h2-11,23H,1,12-13H2,(H,21,24) |
| Standard InChI Key | KYKZEHUYRVIBEW-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a dihydroquinoline scaffold—a bicyclic system merging a benzene ring with a partially hydrogenated pyridine moiety. Key substituents include:
-
A benzyl group at the N1 position, enhancing lipophilicity and potential blood-brain barrier penetration.
-
A hydroxy group at C4, enabling hydrogen bonding with biological targets .
-
An α,β-unsaturated carbonyl (2-oxo group) at C2, contributing to electrophilic reactivity and potential enzyme inhibition .
-
A prop-2-en-1-yl (allyl) group at N1, introducing conformational flexibility and radical scavenging capacity.
-
A carboxamide at C3, facilitating interactions with proteases or receptors via hydrogen bonding .
The SMILES notation for this compound is C=CCN1C(=O)C2=C(C=CC=C2)C(=C1O)C(=O)NCc3ccccc3, reflecting its stereoelectronic features.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR: Peaks at δ 7.2–8.1 ppm correlate with aromatic protons from the quinoline and benzyl groups. The allyl group’s vinylic protons appear as a multiplet near δ 5.1–5.3 ppm, while the amide proton resonates at δ 9.8–10.2 ppm .
-
NMR: Carbonyl carbons (C2=O and C3-CONH) appear at δ 165–175 ppm, with aromatic carbons between δ 115–140 ppm .
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 335.4 [M+H], consistent with the molecular weight of 334.4 g/mol.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.4 g/mol |
| LogP (Octanol-Water) | 2.8 (predicted) |
| Hydrogen Bond Donors | 2 (OH and CONH) |
| Hydrogen Bond Acceptors | 4 (2 carbonyls, OH, CONH) |
| Rotatable Bonds | 5 (allyl, benzyl, amide) |
The moderate LogP value suggests balanced solubility and membrane permeability, favorable for oral bioavailability .
Synthesis and Optimization
Gould-Jacobs Cyclization
The dihydroquinoline core is synthesized via the Gould-Jacobs reaction, involving thermal cyclization of ethyl malonate derivatives in diphenyl ether at 255°C . For example:
-
Cyclization: Ethyl 3-(2-aminobenzoyl)propanoate undergoes intramolecular condensation to form ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .
-
N-Alkylation: Treatment with allyl bromide in dimethylformamide (DMF) using sodium hydride yields the N1-allyl derivative .
-
Hydrolysis: Basic hydrolysis (10% NaOH) converts the ester to a carboxylic acid .
Solid-Phase Amide Coupling
The carboxamide group is introduced via a polymer-supported hydroxybenzotriazole (HOBt) reagent :
-
Activation: The carboxylic acid reacts with bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) to form an activated ester.
-
Coupling: Benzylamine is added, yielding the final carboxamide after 24 hours .
Optimization Challenges:
-
High-temperature cyclization risks decomposition, necessitating strict inert atmospheres .
-
Allyl group instability during hydrolysis requires controlled pH and temperature .
Biological Activities and Mechanisms
Analgesic Efficacy
In murine models, the compound reduced acetic acid-induced writhing by 68% at 50 mg/kg, comparable to ibuprofen . This activity is attributed to:
-
CB1 Receptor Modulation: Molecular docking suggests affinity for cannabinoid receptor CB1 (docking score: −9.2 kcal/mol), inhibiting pain signal transduction .
-
COX-2 Inhibition: The α,β-unsaturated carbonyl may acylate cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis .
Antibacterial and Antiviral Effects
Against Staphylococcus aureus (ATCC 25923), the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, likely via:
-
DNA Gyrase Binding: Quinoline derivatives intercalate bacterial DNA, blocking replication.
-
Viral Protease Inhibition: Molecular dynamics simulations predict binding to SARS-CoV-2 main protease (M) with a ΔG of −7.4 kcal/mol.
Anti-Inflammatory Activity
In lipopolysaccharide (LPS)-stimulated macrophages, the compound suppressed IL-6 production by 45% at 10 µM, potentially through NF-κB pathway inhibition .
Pharmacological Applications
Pain Management
The compound’s dual CB1 agonism and COX-2 inhibition position it as a multitarget analgesic, reducing opioid-related side effects . Clinical trials for neuropathic pain are pending.
Oncology
Preliminary data indicate apoptosis induction in MCF-7 breast cancer cells (IC = 18 µM) via caspase-3 activation and Bcl-2 downregulation.
Neuroprotection
In vitro, the compound scavenged 75% of DPPH radicals at 100 µM, suggesting utility in oxidative stress-related disorders like Alzheimer’s disease.
Comparative Analysis with Structural Analogues
The allyl and benzyl groups in N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide synergize to enhance blood-brain barrier penetration and target versatility compared to analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume